8-Methylxanthen-9-one-4-acetic acid
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Overview
Description
Mechanism of Action
Mode of Action
It’s known that derivatives of xanthenone-4-acetic acid (xaa) were developed as analogues of flavone-8-acetic acid (faa), a drug with excellent activity against experimental tumors in mice but no clinical activity . XAA derivatives were found to differ from conventional cytotoxic agents by having little direct cytotoxic activity against cultured cells .
Pharmacokinetics
It has been identified in human blood, indicating that it can be absorbed and distributed in the body .
Result of Action
As mentioned earlier, XAA derivatives, including 8-Methylxanthen-9-one-4-acetic acid, have been found to have little direct cytotoxic activity against cultured cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylxanthen-9-one-4-acetic acid involves the reaction of ethyl [2-benzoyl-4-methylphenoxy] acetate in the presence of sodium hydroxide as a base and ethyl alcohol as a solvent. The reaction mixture is refluxed for about 7-8 hours and then cooled to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Methylxanthen-9-one-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and acetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
8-Methylxanthen-9-one-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Xanthone: The parent compound of 8-Methylxanthen-9-one-4-acetic acid, known for its diverse biological activities.
Mitoxantrone: A synthetic anthraquinone derivative with anticancer properties.
Gambogic Acid: A naturally occurring xanthone with potent anticancer activity.
Uniqueness: this compound stands out due to its specific structural modifications, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(8-methyl-9-oxoxanthen-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMULPZJAGQWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151825 |
Source
|
Record name | 8-Methylxanthen-9-one-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117570-76-0 |
Source
|
Record name | 8-Methylxanthen-9-one-4-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methylxanthen-9-one-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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